![molecular formula C26H22N4O5 B2857709 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1326926-27-5](/img/new.no-structure.jpg)

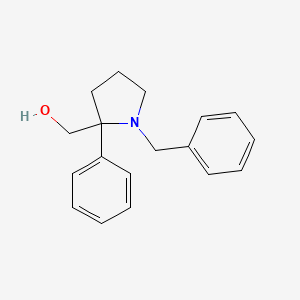

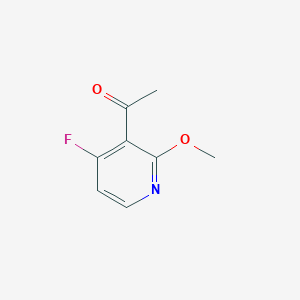

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione” is a quinazoline derivative . Quinazolines are a class of organic compounds that have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . This specific compound has a molecular formula of C25H20N4O4 .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, which is a part of the compound, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . It also contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing one oxygen atom and two nitrogen atoms .Physical and Chemical Properties Analysis

The compound has a molecular weight of 440.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 440.14845513 g/mol . The topological polar surface area of the compound is 97.6 Ų .科学的研究の応用

Synthesis and Characterization

Research has delved into the synthesis and characterization of bioactive compounds featuring the 1,2,4-oxadiazole ring, highlighting their potential in antitumor activities. For example, Maftei et al. (2013) demonstrated the synthesis of novel natural product analogs containing the 1,2,4-oxadiazole moiety, showing significant antitumor activity against a panel of cell lines, thereby underscoring the therapeutic potential of such structures Maftei et al., 2013.

Biological Activities and Applications

The exploration of quinazoline derivatives has been a subject of interest due to their diverse biological activities. For instance, compounds with the quinazoline structure have been investigated for their inhibitory activities against specific enzymes and for their potential as therapeutic agents. One study focused on cyclic GMP phosphodiesterase inhibitors, identifying the necessity for substitution at certain positions on the quinazoline derivatives to achieve potent and selective inhibitory activity, which has implications for the development of cardiovascular therapeutics Takase et al., 1994.

Chemical Properties and Modifications

The chemical properties and modifications of quinazoline-2,4-diones have been extensively studied, including their synthesis from various precursors and their potential for forming complex heterocyclic compounds. For example, Chen et al. (2020) described a one-pot synthesis approach for quinazoline-2,4-diones, showcasing a method that could be applied to the preparation of complex molecules with significant efficiency and potential for pharmaceutical applications Chen et al., 2020.

Environmental and Green Chemistry Applications

Research has also touched upon environmentally friendly synthesis methods, such as the "on water" protocol for synthesizing heterocyclic ortho-quinones, demonstrating the potential for green chemistry approaches in the development of quinazoline derivatives. These methods emphasize atom economy, high yields, and the reduction of hazardous waste, pointing towards sustainable practices in chemical synthesis Rajesh et al., 2011.

特性

CAS番号 |

1326926-27-5 |

|---|---|

分子式 |

C26H22N4O5 |

分子量 |

470.485 |

IUPAC名 |

7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H22N4O5/c1-3-34-19-10-7-17(8-11-19)23-28-24(35-29-23)18-9-12-21-22(14-18)27-26(32)30(25(21)31)15-16-5-4-6-20(13-16)33-2/h4-14H,3,15H2,1-2H3,(H,27,32) |

InChIキー |

DKZZOCQADAMJSM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2857631.png)

![(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2857632.png)

![[3-(1H-Pyrazol-1-yl)benzyl]amine sulfate](/img/structure/B2857638.png)

![2-(4-ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2857639.png)

![benzo[d][1,3]dioxol-5-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2857640.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2857645.png)